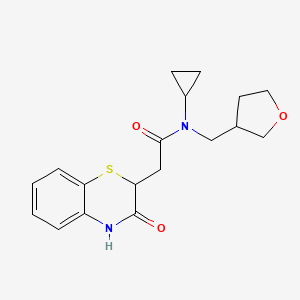![molecular formula C23H30N4O2 B7532795 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide, also known as PBT-1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a member of the family of hydrazide compounds, which are known to exhibit a wide range of biological activities. PBT-1 has been shown to have promising pharmacological properties and has been the subject of numerous scientific studies in recent years.
Wirkmechanismus
The mechanism of action of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is not well understood, but it is believed to act by binding to and stabilizing the Aβ peptide, preventing it from forming toxic aggregates. 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has also been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of Aβ peptides in the brain, which may help to slow the progression of Alzheimer's disease. It has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide for lab experiments is its potent inhibitory effect on Aβ aggregation. This makes it a valuable tool for studying the pathogenesis of Alzheimer's disease and for developing new therapeutic strategies. However, one limitation of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide. One area of interest is the development of new formulations of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide that may improve its solubility and bioavailability. Another area of interest is the investigation of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide's potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to better understand the mechanism of action of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide and to identify potential biomarkers that may be useful for monitoring its therapeutic effects.
Synthesemethoden
The synthesis of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-phenylbutyric acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)propan-1-one to form the final product, 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide. The synthesis of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. It has been shown to have a potent inhibitory effect on the aggregation of amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Eigenschaften
IUPAC Name |
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-21(19-9-5-3-6-10-19)23(29)25-24-22(28)13-14-26-15-17-27(18-16-26)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPNTSSCVAYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NNC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7532725.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B7532743.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)